

Application Note: HPLC-MS Analysis of Sorbitan, trioctanoate Formulations

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Compound of Interest		
Compound Name:	Sorbitan, trioctanoate	
Cat. No.:	B15177529	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Sorbitan, trioctanoate** in pharmaceutical formulations using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The developed protocol provides a reliable methodology for the separation, identification, and quantification of **Sorbitan, trioctanoate**, a non-ionic surfactant and emulsifier commonly used in drug development. This document is intended for researchers, scientists, and drug development professionals involved in formulation analysis and quality control.

Introduction

Sorbitan, trioctanoate is a complex mixture of esters formed by the reaction of sorbitol and its anhydrides with octanoic acid. Due to its surface-active properties, it is widely utilized as a solubilizing agent, emulsifier, and stabilizer in various pharmaceutical preparations. The heterogeneity of commercial **Sorbitan, trioctanoate**, which can contain mono-, di-, and triesters of sorbitan and its isomers, presents analytical challenges. A reliable analytical method is crucial for the characterization and quality control of both the raw material and the final drug product.

This application note presents a reversed-phase HPLC-MS method for the detailed analysis of **Sorbitan, trioctanoate**. The method is designed to separate the different ester components and provide sensitive detection and quantification.



ExperimentalMaterials and Reagents

- Sorbitan, trioctanoate standard (analytical grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (deionized, 18 MΩ·cm)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- · Sample formulation placebo

Instrumentation

- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Mass Spectrometer: A single quadrupole or tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size).

Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sorbitan, trioctanoate standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range of 1 μ g/mL to 100 μ g/mL.
- Formulation Sample Preparation:



- Accurately weigh a portion of the formulation equivalent to approximately 10 mg of Sorbitan, trioctanoate.
- o Disperse the sample in 10 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution/extraction of the analyte.
- Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.
- Filter the supernatant through a 0.22 μm PTFE syringe filter into an HPLC vial.

HPLC Method

Parameter	Condition
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	10 mM Ammonium acetate in Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	0-5 min, 70% B; 5-20 min, 70-95% B; 20-25 min, 95% B; 25.1-30 min, 70% B
Flow Rate	0.8 mL/min
Column Temperature	40 °C
Injection Volume	10 μL

Mass Spectrometry Method



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temp.	350 °C
Desolvation Gas Flow	800 L/hr
Scan Range	m/z 100-1000

Results and Discussion Mass Spectra of Sorbitan, trioctanoate

The chemical formula for **Sorbitan, trioctanoate** is C30H54O8, with a monoisotopic mass of 542.38 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]+ is expected at m/z 543.39. Due to the presence of sodium ions in glassware or solvents, the sodium adduct [M+Na]+ at m/z 565.37 is also commonly observed and can be a more abundant ion.

Table 1: Expected m/z values for **Sorbitan**, **trioctanoate** Adducts

Adduct	Calculated m/z
[M+H]+	543.39
[M+Na]+	565.37
[M+K]+	581.35

Quantitative Analysis

A calibration curve was constructed by plotting the peak area of the [M+Na]+ ion versus the concentration of the working standard solutions. The method demonstrated good linearity over the concentration range of 1 μ g/mL to 100 μ g/mL.



Table 2: Quantitative Performance (Typical)

Parameter	Result
Linear Range (μg/mL)	1-100
Correlation Coefficient (r²)	>0.995
Limit of Detection (LOD) (μg/mL)	0.5
Limit of Quantification (LOQ) (μg/mL)	1.0
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95-105%

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Signaling Pathways



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